

Comparative Analysis of (R)-BAY-85-8501 Crossreactivity with Related Serine Proteases

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of **(R)-BAY-85-8501**, a potent and selective inhibitor of human neutrophil elastase (HNE), against a panel of related serine proteases. The data presented herein is crucial for assessing the selectivity and potential off-target effects of this compound in preclinical and clinical research.

(R)-BAY-85-8501 is the less active enantiomer of the highly potent (S)-BAY-85-8501, which demonstrates picomolar inhibitory activity against human neutrophil elastase (HNE)[1]. Understanding the selectivity of such compounds is paramount in drug development to minimize off-target effects and ensure a favorable safety profile.

Selectivity Profile of BAY-85-8501

Experimental data from a comprehensive screening panel demonstrates the high selectivity of BAY-85-8501 for its primary target, HNE. The compound was tested against a panel of 21 related serine proteases and showed no significant inhibition at concentrations up to 30 μ M[2] [3]. This indicates a selectivity of over 460,000-fold for HNE over other tested serine proteases.

While specific IC50 values for the entire panel of 21 proteases are not publicly available, the lack of significant inhibition at a high concentration is a strong indicator of the compound's specificity. For comparative purposes, the inhibitory activity against enzymes from different species is presented below.



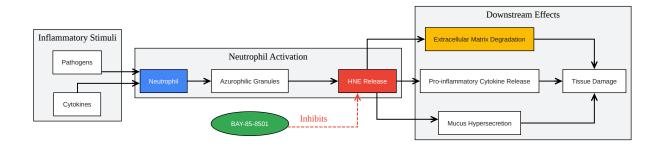
Data Presentation: Cross-reactivity of BAY-85-8501

Enzyme Target	Species	IC50 / Ki	Fold Selectivity vs. HNE	Reference
Human Neutrophil Elastase (HNE)	Human	IC50: 65 pM	1	[1]
Mouse Neutrophil Elastase (MNE)	Mouse	Ki: 6 nM	~92,308	[1]
Porcine Pancreatic Elastase (PPE)	Porcine	No effect	> 461,538	[1]
21 Related Serine Proteases	Various	> 30 μM	> 461,538	[2][3]

Human Neutrophil Elastase Signaling Pathway

Human neutrophil elastase, a key protease in inflammatory processes, is involved in various signaling pathways that contribute to tissue degradation and inflammation. Understanding these pathways is essential for contextualizing the therapeutic effects of HNE inhibitors like BAY-85-8501.





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Caption: Simplified signaling pathway of human neutrophil elastase (HNE) and the inhibitory action of BAY-85-8501.

Experimental Protocols

The following is a generalized protocol for an in vitro neutrophil elastase inhibition assay, based on commonly used methodologies.

Objective: To determine the in vitro potency (IC50) of a test compound against human neutrophil elastase.

Materials:

- · Human Neutrophil Elastase (HNE), purified
- Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
- Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)
- Test compound (e.g., BAY-85-8501)
- Reference inhibitor (e.g., Sivelestat)



- 96-well black microplates
- Fluorescence microplate reader

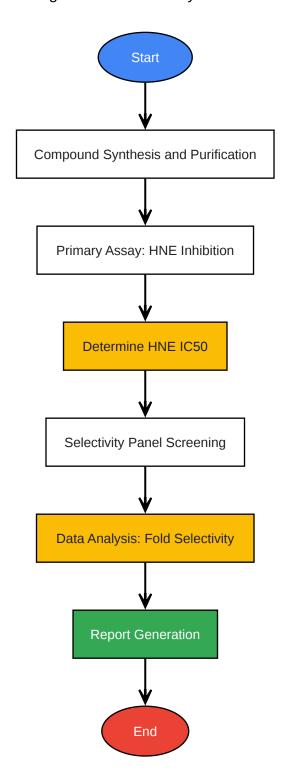
Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.
- Enzyme Preparation: Dilute the HNE stock solution in assay buffer to the desired working concentration.
- Assay Reaction:
 - Add 50 μL of the diluted test compound or reference inhibitor to the wells of the microplate.
 - Add 25 μL of the diluted HNE solution to each well.
 - Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
- Substrate Addition: Add 25 μL of the fluorogenic HNE substrate to each well to initiate the reaction.
- Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) kinetically for 15-30 minutes at 37°C.
- Data Analysis:
 - Calculate the rate of reaction (slope of the kinetic read).
 - Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow



The general workflow for assessing the cross-reactivity of an HNE inhibitor is outlined below.



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Caption: General experimental workflow for determining the cross-reactivity profile of an HNE inhibitor.



This guide provides a concise overview of the cross-reactivity of **(R)-BAY-85-8501**. The high selectivity for HNE over other serine proteases underscores its potential as a targeted therapeutic agent. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and data.

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